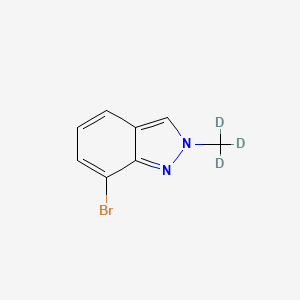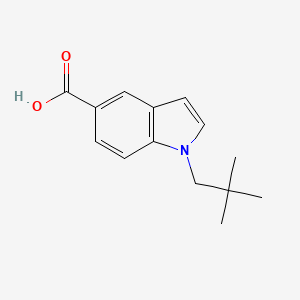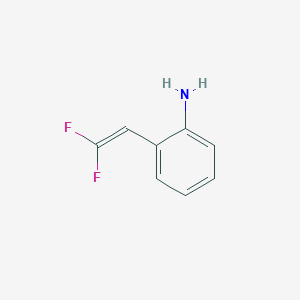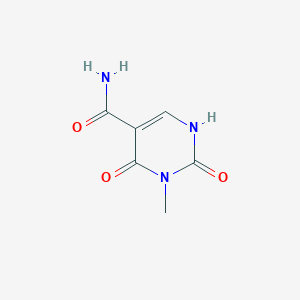![molecular formula C7H15NO2 B13919921 2-[3-(Ethylamino)oxetan-3-yl]ethanol](/img/structure/B13919921.png)
2-[3-(Ethylamino)oxetan-3-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Ethylamino)oxetan-3-yl]ethanol is an organic compound with the molecular formula C7H15NO2. It features an oxetane ring, which is a four-membered cyclic ether, and an ethylamino group attached to the oxetane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Ethylamino)oxetan-3-yl]ethanol typically involves the formation of the oxetane ring followed by the introduction of the ethylamino group. One common method is the intramolecular cyclization of suitable precursors. For example, the cyclization of epoxides can lead to the formation of oxetanes . Another approach involves the electrophilic halocyclization of alcohols to form the oxetane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of oxetane synthesis, such as cyclization and ring-opening reactions, can be adapted for large-scale production. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Ethylamino)oxetan-3-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane products.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can introduce new substituents to the ethylamino group .
Scientific Research Applications
2-[3-(Ethylamino)oxetan-3-yl]ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(Ethylamino)oxetan-3-yl]ethanol involves its interaction with molecular targets and pathways. The oxetane ring’s ring strain makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity can lead to changes in cellular function and the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-Oxetaneethanol: Similar in structure but lacks the ethylamino group.
2-(Oxetan-3-yl)ethanol: Another oxetane derivative with different substituents.
Uniqueness
2-[3-(Ethylamino)oxetan-3-yl]ethanol is unique due to the presence of both the oxetane ring and the ethylamino group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-[3-(ethylamino)oxetan-3-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c1-2-8-7(3-4-9)5-10-6-7/h8-9H,2-6H2,1H3 |
InChI Key |
HQZYDWYEHVZGSK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(COC1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



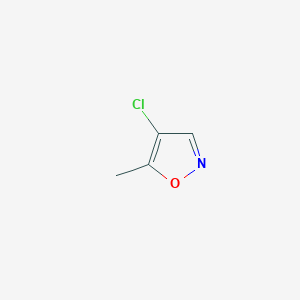
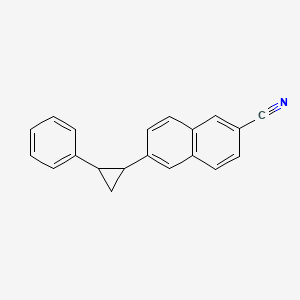
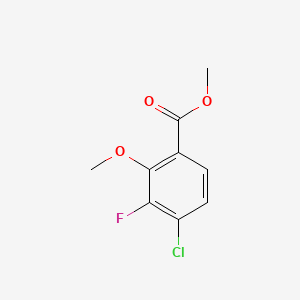
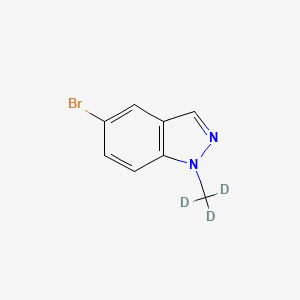
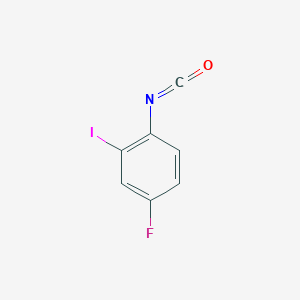
![(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13919861.png)
